Phenanthro[4,3-d][1,3]thiazole
Description
Phenanthro[4,3-d][1,3]thiazole is a fused heterocyclic compound comprising a phenanthrene backbone integrated with a 1,3-thiazole ring at the 4,3-d position.
Properties
Molecular Formula |
C15H9NS |
|---|---|
Molecular Weight |
235.31 g/mol |
IUPAC Name |
naphtho[1,2-e][1,3]benzothiazole |
InChI |
InChI=1S/C15H9NS/c1-2-4-12-10(3-1)5-6-11-7-8-13-15(14(11)12)16-9-17-13/h1-9H |
InChI Key |
YASDDKMNKPXQKA-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC3=C2C4=C(C=C3)SC=N4 |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C4=C(C=C3)SC=N4 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Positional Isomers
Phenanthro[3,4-d][1,3]thiazole (CAS 36777-97-6)
- Structural Differences : The thiazole ring is fused at the 3,4-d position of the phenanthrene, altering the electron density distribution compared to the 4,3-d isomer. This positional change may affect intermolecular interactions, such as π-π stacking or binding to biological targets.
- Physicochemical Properties : Both isomers share the molecular formula C₁₅H₉NS and a molecular weight of ~235.30 g/mol. However, differences in dipole moments and solubility may arise due to the fused ring orientation .
Phenanthro[2,1-d][1,3]thiazole (CAS 14635-33-7)
Table 1: Comparison of Phenanthro-Thiazole Isomers
| Compound | Fusion Position | Molecular Formula | Molecular Weight (g/mol) | Key Properties |
|---|---|---|---|---|
| Phenanthro[4,3-d][1,3]thiazole | 4,3-d | C₁₅H₉NS | 235.30 | Planar structure, potential bioactivity |
| Phenanthro[3,4-d][1,3]thiazole | 3,4-d | C₁₅H₉NS | 235.30 | Altered electron distribution |
| Phenanthro[2,1-d][1,3]thiazole | 2,1-d | C₁₅H₉NS | 235.30 | Distinct spatial arrangement |
Comparison with Other Fused Thiazole Derivatives
Naphthalino[1,2-d]thiazole
- Synthesis : Prepared via condensation reactions, as seen in , where naphthalene-thiazole hybrids (e.g., compound 11 ) are synthesized with yields up to 59% and characterized by IR and NMR spectroscopy .
- Bioactivity : Such derivatives are associated with herbicidal and cardiodepressant activities, though Phenanthro-thiazoles may exhibit enhanced aromatic interactions due to the larger phenanthrene system .
Pyrano[4,3-d][1,3]thiazole
- Structural Features: Incorporates a pyran ring instead of phenanthrene, leading to reduced aromaticity and altered solubility. For example, 2-bromo-4H,6H,7H-pyrano[4,3-d][1,3]thiazole (CID 71711010) has a molecular formula of C₆H₆BrNOS and a compact bicyclic structure .
- Applications: Pyrano-thiazoles are often explored as kinase inhibitors, but their smaller ring system may limit DNA intercalation compared to phenanthrene-fused analogues .
Table 2: Key Differences Between Fused Thiazole Systems
| Compound Type | Aromatic System | Example Molecular Formula | Notable Bioactivity |
|---|---|---|---|
| This compound | Phenanthrene | C₁₅H₉NS | Potential antitumoral* |
| Naphthalino[1,2-d]thiazole | Naphthalene | C₁₄H₈N₂S | Herbicidal, cardiodepressant |
| Pyrano[4,3-d][1,3]thiazole | Pyran | C₆H₆BrNOS | Kinase inhibition |
Comparison with Non-Fused 1,3-Thiazole Derivatives
2-Aryl Benzimidazole-Thiazole Hybrids
- Activity Trends : Thiazole derivatives (e.g., compound 9c in ) show higher inhibitory activity than 1,3,4-thiadiazoles. For instance, 4-methyl-thiazole derivatives (IC₅₀ ~13.66 µM) outperform 4-(2-thienyl)-thiazoles in anticancer assays .
- SAR Insights : Substituents on the thiazole ring (e.g., bromo, fluoro) significantly modulate potency. Polar groups (e.g., pyrazole) reduce activity, highlighting the importance of hydrophobic interactions in Phenanthro-thiazoles .
Critical Analysis of Spectroscopic and Physical Properties
- IR/NMR Data: Phenanthro-thiazoles are expected to show characteristic C=S stretches (IR ~1100–1250 cm⁻¹) and aromatic proton signals (δ 7.0–8.5 ppm in ¹H NMR), similar to naphthalino-thiazoles ().
- Mass Spectrometry: Molecular ion peaks (e.g., m/z 437 for naphthalino-thiazole 11) align with the high molecular weight of fused systems, aiding structural confirmation .
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